molecular formula C17H18N4O2S B2769505 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 953209-89-7

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2769505
CAS No.: 953209-89-7
M. Wt: 342.42
InChI Key: ILBMOKIXNNBOKG-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at the 4-position, linked via a piperazine ring to a 3-methylisoxazole-methanone moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking and hydrogen bonding. The piperazine linker enhances solubility and provides conformational flexibility, while the 3-methylisoxazole contributes to metabolic stability and target affinity .

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)19-23-13/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBMOKIXNNBOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of 4-methylbenzo[d]thiazole-2-amine from 4-methylbenzo[d]thiazole. This is achieved through a nitration reaction followed by reduction.

    Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine under basic conditions to form the intermediate (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl) derivative.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring through a cyclization reaction with appropriate reagents such as hydroxylamine and acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research has demonstrated that compounds with similar structures to (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
    These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
  • Antitumor Activity : Similar thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating various biochemical pathways. For instance, they can activate caspase pathways leading to programmed cell death .

Case Studies

Several studies have investigated the applications of this compound in various fields:

  • Antimicrobial Research : A study focused on synthesizing derivatives of benzothiazole and piperazine revealed promising antimicrobial properties against resistant bacterial strains, suggesting that modifications to the structure can enhance efficacy .
  • Cancer Therapy : Research on thiazole derivatives has demonstrated their ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis through mitochondrial dysfunction .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) or kinases, leading to anti-inflammatory or anticancer effects.

    Receptor Binding: It may bind to receptors such as G-protein coupled receptors (GPCRs), modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

(a) Positional and Functional Group Differences
  • Target Compound : 4-Methyl substitution on benzothiazole.
  • (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (): 6-Ethoxy group increases electron density and steric bulk compared to the target’s 4-methyl. Ethoxy groups typically enhance metabolic stability but may reduce aqueous solubility due to increased lipophilicity .
  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (): Lacks the piperazine linker and methanone group, instead featuring a pyrazolone ring.
(b) Impact of Halogenation
  • Compounds in : Fluorophenyl and chlorophenyl substituents on thiazole rings introduce electronegative halogens, which improve binding to hydrophobic pockets in enzymes or receptors. The target compound lacks halogens, suggesting differences in target selectivity or pharmacokinetics .

Heterocyclic Modifications

  • Target Compound: 3-Methylisoxazole-methanone. The methyl group on isoxazole enhances steric protection against metabolic oxidation.
  • Related Patent Compound () : Features a trifluoromethylphenyl-substituted imidazole. The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which could enhance target affinity but reduce solubility .

Pharmacokinetic and Physicochemical Properties

Compound Substituents on Benzothiazole Linked Heterocycle Key Hypothesized Properties
Target Compound 4-Methyl 3-Methylisoxazole-methanone Moderate lipophilicity, balanced solubility, metabolic stability
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone 6-Ethoxy Isoxazole-methanone Higher metabolic stability, reduced aqueous solubility
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one None (parent benzothiazole) Pyrazolone Lower solubility, potential for tautomerism and metal binding
Patent Compound () Trifluoromethylphenyl Imidazole High lipophilicity, strong electron-withdrawing effects

Biological Activity

The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis methods and biological evaluations are discussed, supported by data tables and findings from various studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-(4-methylbenzo[d]thiazol-2-yl)piperazine with 3-methylisoxazole-5-carboxylic acid derivatives. The reaction is facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in a suitable solvent such as DMF (Dimethylformamide) .

Antimicrobial Activity

The antimicrobial activity of the synthesized compound has been evaluated against various bacterial strains. In a study assessing a series of thiazole-piperazine derivatives, most compounds exhibited moderate to good antimicrobial activity. Specifically, derivatives with structural similarities to our target compound showed effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents .

Compound Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
1E. coli1550
2S. aureus1825
TargetVariousModerateModerate

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole moiety. For instance, derivatives similar to our target compound have shown significant cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 15 µM in various assays . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A549 (Lung)8.5Apoptosis induction
MCF7 (Breast)10.2G2-M phase arrest
HeLa (Cervical)12.0Caspase activation

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in various diseases. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for potential applications in Alzheimer's disease treatment. The IC50 value for this activity was reported at approximately 2.7 µM, indicating strong inhibition compared to known inhibitors .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several derivatives were tested against standard antibiotics. The target compound demonstrated superior activity against resistant strains of bacteria, suggesting its role as a lead compound for further development .
  • Cancer Cell Studies : A specific study focused on the effects of the compound on breast cancer cells revealed that it not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . This was evidenced by increased levels of apoptotic markers in treated cells.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves coupling heterocyclic moieties (benzo[d]thiazole, piperazine, isoxazole) via nucleophilic substitutions and cyclizations. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates and stability of intermediates .
  • Catalysts : Palladium-based catalysts improve coupling efficiency in heterocycle formation .
  • Temperature control : Reflux conditions (80–120°C) are often required for cyclization steps .
  • Purification : Sequential column chromatography and recrystallization ensure >95% purity .

Q. How can structural ambiguities in the final product be resolved?

Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the piperazine and isoxazole linkages .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical uncertainties in crystalline intermediates .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Target kinases or GPCRs due to the piperazine-thiazole scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility testing : Measure logP values to predict bioavailability .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be methodically analyzed?

Contradictions often arise from:

  • Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound stability .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells to identify target selectivity .
  • Metabolic interference : Use hepatic microsomal assays to assess cytochrome P450-mediated degradation .

Q. What computational strategies aid in elucidating structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to predict reactive sites on the isoxazole and thiazole rings .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH-dependent degradation : Monitor via HPLC under simulated physiological conditions (pH 2–9). Acidic conditions hydrolyze the methanone bridge, requiring buffered solutions .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>150°C) critical for storage .

Methodological Challenges and Solutions

Q. What strategies improve yield in the final coupling step?

  • Stepwise coupling : Isolate and purify intermediates (e.g., 4-methylbenzo[d]thiazole-piperazine) before methanone formation .
  • Catalyst optimization : Replace Pd(OAc)2_2 with PdCl2_2(PPh3_3)2_2 to reduce side reactions .
  • Microwave-assisted synthesis : Shorten reaction time from 24h to 2h with 15–20% yield improvement .

Q. How can regioselectivity issues during heterocycle formation be mitigated?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the benzo[d]thiazole to guide coupling .
  • Protecting groups : Temporarily block reactive amines on piperazine using Boc anhydride .

Comparative Analysis of Analogues

Analog Structural Variation Bioactivity Shift Reference
Fluorophenyl derivative4-Fluorophenyl vs. 3-methylisoxazoleEnhanced kinase inhibition (IC50_{50} ↓ 30%)
Ethoxy-substituted thiazolidinoneThiazolidinone core vs. methanoneReduced cytotoxicity (IC50_{50} ↑ 50%)
Sulfonyl-containing analogueMethylsulfonyl vs. methylImproved solubility (logP ↓ 0.8)

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